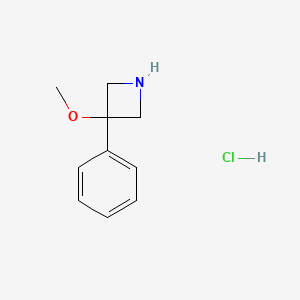![molecular formula C14H15NO2 B1421472 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile CAS No. 1240562-50-8](/img/structure/B1421472.png)
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile
Overview
Description
“4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 g/mol . The compound is also known as OBN.
Molecular Structure Analysis
The InChI code for “4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is 1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any double bonds.Physical And Chemical Properties Analysis
“4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile” is a liquid at room temperature . The compound’s IUPAC name is 4-{3-[(1E)-3-oxo-1-butenyl]phenoxy}butanenitrile .Scientific Research Applications
Antioxidant Activities
4-[(4′-(Tert-butyl)phenoxy)phenoxy]phthalonitrile and its derivatives, including 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile, have been studied for their antioxidant activities. These compounds have shown significant in vitro antioxidant activities in assays involving various radicals and reactive oxygen species. The antioxidant activity of these compounds is valuable in research focusing on oxidative stress and its impact on diseases (Söylemez et al., 2018).
Catalytic Activity in Cyclohexene Oxidation
Another application of similar compounds involves their catalytic activity. For instance, new soluble tetra-substituted Co(II) and Fe(II) phthalocyanine complexes have been synthesized using derivatives of phthalonitrile and employed as catalysts for the oxidation of cyclohexene. This research highlights the potential of these compounds in catalytic processes, which could have implications in industrial and synthetic chemistry (Saka et al., 2013).
Enzymatic Reactions and Synthesis
Enzymatic resolution of compounds similar to 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile has been explored. For example, the resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using lipases led to the synthesis of optically pure derivatives, important in the synthesis of other compounds such as GABOB and Carnitine Hydrochloride. This demonstrates the compound's relevance in enzymatic processes and chiral synthesis (Kamal et al., 2007).
Molecular Docking and Quantum Chemical Calculations
Compounds related to 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile have also been the subject of molecular docking and quantum chemical calculations. These studies provide insights into the electronic structure, biological interactions, and potential pharmaceutical applications of these compounds (Viji et al., 2020).
properties
IUPAC Name |
4-[3-[(E)-3-oxobut-1-enyl]phenoxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIMEUFTMMZFPF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
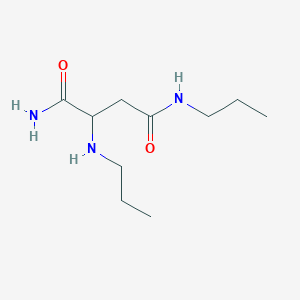
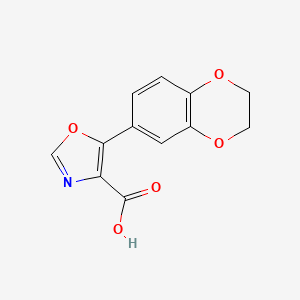
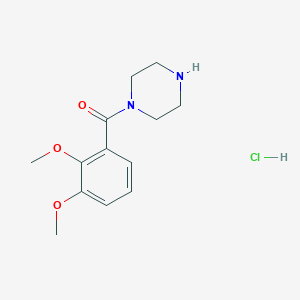
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
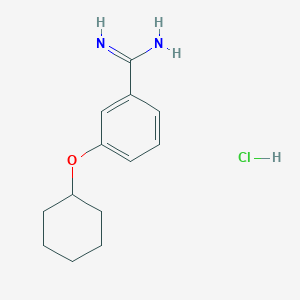
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
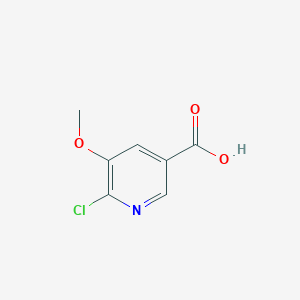
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)
